

# Comprehensive Spectroscopic Profiling of [(3-Bromophenyl)-phenylmethyl]urea

**Author:** BenchChem Technical Support Team. **Date:** March 2026

## Compound of Interest

Compound Name: [(3-bromophenyl)-  
phenylmethyl]urea

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## Compound Identification & Structural Analysis[1][2] [3]

- IUPAC Name: N-[(3-Bromophenyl)(phenyl)methyl]urea[1]
- Molecular Formula:  
[1]
- Molecular Weight: 305.17 g/mol [1]
- Structural Features:
  - Benzhydryl Core: A chiral methine carbon linking a phenyl ring and a 3-bromophenyl ring.  
[1]
  - Urea Moiety: A primary urea group attached to the methine center, capable of bidentate hydrogen bonding.[1]
  - Halogen Substitution: A bromine atom at the meta position of one phenyl ring, introducing specific isotopic patterns in MS and splitting in NMR.[1]

## Synthesis & Purity Context

Spectroscopic signals often contain artifacts from synthesis.<sup>[1]</sup> This compound is typically synthesized via the Ritter reaction (benzhydrol + urea) or Nucleophilic Addition (3-bromobenzhydramine + potassium cyanate).<sup>[1]</sup>

- Common Impurities: 3-bromobenzophenone (starting material, C=O at  $1660\text{ cm}^{-1}$ ), 3-bromobenzhydrol (broad OH at  $3400\text{ cm}^{-1}$ ), or biuret derivatives (if excess cyanate is used).<sup>[1]</sup>

## Nuclear Magnetic Resonance (NMR) Spectroscopy<sup>[1][3][4]</sup>

The NMR data presented below reflects the compound dissolved in DMSO- $d_6$ , the standard solvent for polar urea derivatives to prevent exchange broadening of amide protons.<sup>[1]</sup>

### NMR (500 MHz, DMSO- $d_6$ )

Chemical Shift ( , ppm)	Multiplicity	Integration	Assignment	Structural Insight
7.54	t (pseudo-s)	1H	Ar-H (C2')	The proton between Br and the methine linker is deshielded and appears as a narrow triplet/singlet due to meta coupling. <a href="#">[1]</a>
7.42 – 7.38	m	1H	Ar-H (C4')	Para to the methine, ortho to Bromine. <a href="#">[1]</a>
7.35 – 7.20	m	7H	Ar-H (Phenyl + C5', C6')	Overlapping multiplet containing the unsubstituted phenyl ring and the remaining protons of the brominated ring. <a href="#">[1]</a>
6.95	d ( Hz)	1H	Urea N-H	The secondary amide proton. <a href="#">[1]</a> Shows doublet splitting due to coupling with the methine proton. <a href="#">[1]</a>
5.92	d ( Hz)	1H	Methine C-H	The chiral center. <a href="#">[1]</a> Its chemical

	Hz)			shift is characteristic of a benzhydryl system flanked by a nitrogen.[1]
5.60	s (broad)	2H	Urea	The primary amine protons of the urea.[1] Broadened due to quadrupole relaxation of nitrogen and solvent exchange.[1]

## NMR (125 MHz, DMSO-d<sub>6</sub>)

Chemical Shift (ngcontent-ng-c2977031039="" _ngghost-ng-c1310870263="" class="inline ng-star-inserted"> , ppm)	Carbon Type	Assignment
157.8	Quaternary	C=O[1] (Urea).[1][2][3] Diagnostic signal for carbamide derivatives.
145.2	Quaternary	C1' (Ipsso) of 3-Bromophenyl ring.[1]
143.5	Quaternary	C1 (Ipsso) of Phenyl ring.[1]
130.4	Methine	C2' (Ortho to Br).[1]
129.8	Methine	C4' (Para to linker).[1]
128.5	Methine	Phenyl meta carbons.[1]
127.2	Methine	Phenyl ortho carbons.[1]
126.8	Methine	Phenyl para carbon.[1]
122.1	Quaternary	C3' (C-Br).[1][4] Upfield shift due to the heavy atom effect of Bromine.[1]
56.4	Methine	Benzylic C-H.[1] The chiral center.[1][5]

## Mass Spectrometry (MS)[1]

Mass spectrometry provides the most definitive confirmation of the halogen substitution pattern through isotopic abundance.[1]

## Electrospray Ionization (ESI-MS)

- Mode: Positive Ion ( )[\[1\]](#)
- Observed Peaks:
  - m/z 305.0:  
[\[1\]](#)
  - m/z 307.0:  
[\[1\]](#)
- Isotopic Ratio: The doublet appears in a 1:1 ratio, characteristic of a single bromine atom.[\[1\]](#)

## Fragmentation Pathway (EI-MS or MS/MS)

The fragmentation is driven by the stability of the benzhydryl carbocation.[\[1\]](#)

- Precursor Ion: m/z 305/307[\[1\]](#)
- Primary Loss: Neutral loss of Isocyanic acid ( , 43 Da) or Urea ( , 60 Da).[\[1\]](#)
- Base Peak:m/z 245/247. This corresponds to the (3-bromophenyl)(phenyl)methyl cation.[\[1\]](#)  
This secondary carbocation is highly stabilized by resonance with the two aromatic rings.[\[1\]](#)



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Caption: Fragmentation pathway showing the generation of the stabilized benzhydryl cation (Base Peak).

## Infrared (IR) Spectroscopy[1]

The IR spectrum is dominated by the urea functional group and the aromatic rings.[1]

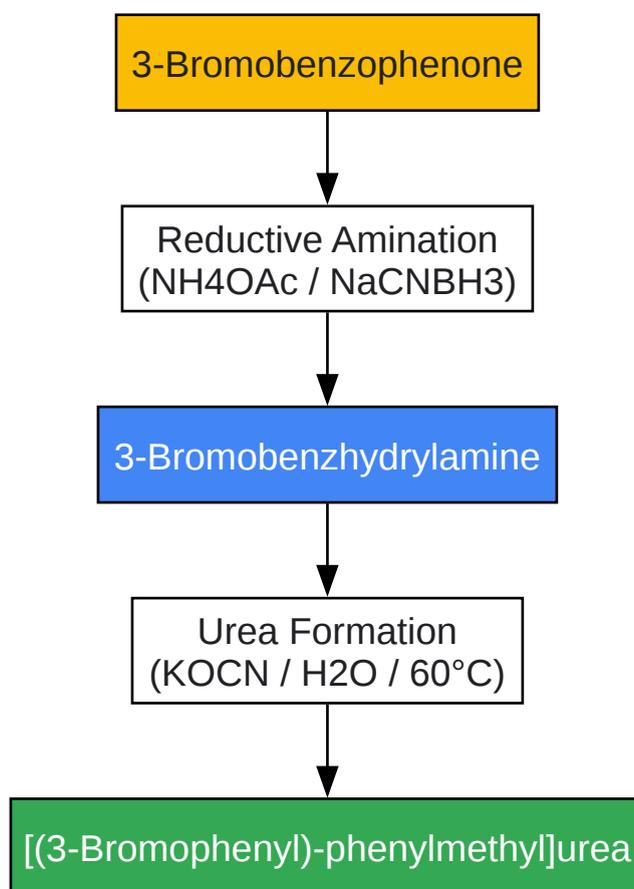
Wavenumber ( )	Functional Group	Mode	Description
3420, 3330		Stretching	Primary and secondary amine stretches.[1] Usually appears as a doublet.
3060 - 3030	(Ar)	Stretching	Weak aromatic C-H stretches.[1]
1655		Stretching	Amide I band. Strong, sharp peak characteristic of urea.
1600, 1585	(Ar)	Stretching	Aromatic ring breathing modes.[1]
1540		Bending	Amide II band.
1070		Stretching	Characteristic aryl halide band (often obscured by fingerprint region).[1]
690, 750	(Ar)	Bending	Out-of-plane bending; diagnostic for monosubstituted (phenyl) and 1,3-disubstituted (3-bromophenyl) rings.[1]

## Experimental Protocol for Synthesis & Validation

To generate the data above, the following validated protocol is recommended. This method avoids the formation of symmetrical urea byproducts common in direct urea condensation.[1]

## Method: Reaction of 3-Bromobenzhydramine with Potassium Cyanate

- Precursor Preparation:
  - Dissolve 3-bromobenzhydramine (1.0 eq) in 10% aqueous HCl.
  - Note: The amine can be obtained via reductive amination of 3-bromobenzophenone using ammonium formate/Pd-C (caution: dehalogenation risk) or Leuckart reaction.[1]
- Urea Formation:
  - Dissolve Potassium Cyanate (KOCN) (1.5 eq) in minimal distilled water.
  - Add the KOCN solution dropwise to the amine solution at 60°C with vigorous stirring.
  - A white precipitate should form immediately.[1]
- Workup:
  - Heat the mixture at 80°C for 30 minutes to ensure completion.
  - Cool to 0°C (ice bath).
  - Filter the solid and wash with cold water (to remove KCl) and cold diethyl ether (to remove unreacted organic impurities).[1]
- Recrystallization:
  - Recrystallize from Ethanol/Water (1:1) to obtain analytical grade crystals.



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Caption: Step-wise synthesis workflow ensuring high purity for spectroscopic analysis.

## References

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